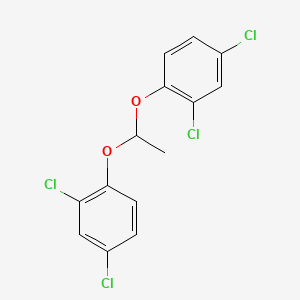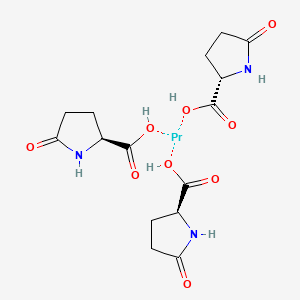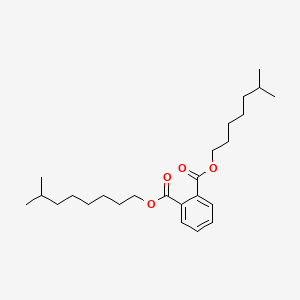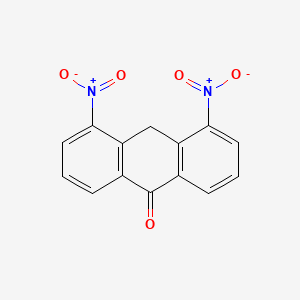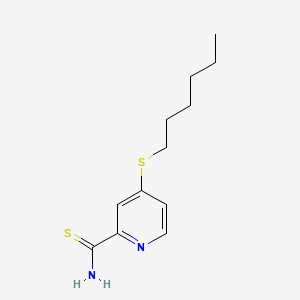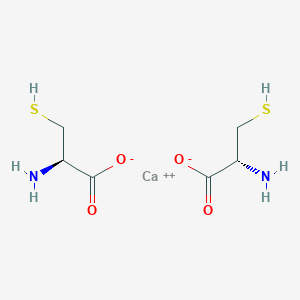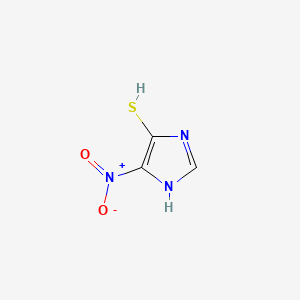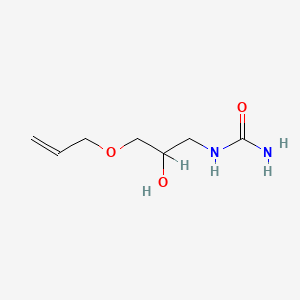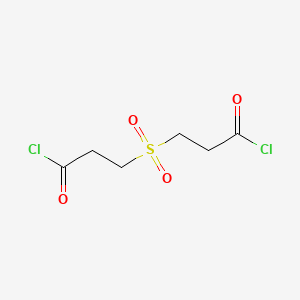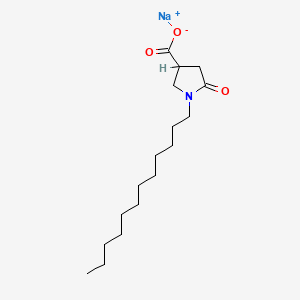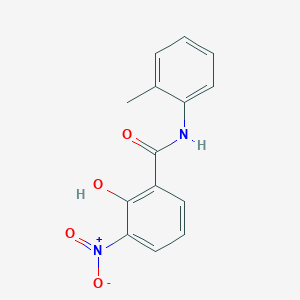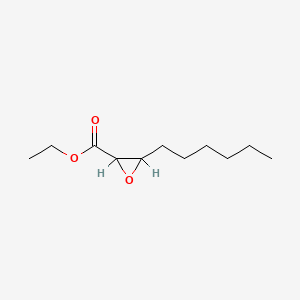
Ethyl 3-hexyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hexyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It is an ester derivative of oxirane, characterized by the presence of a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hexyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-hexenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hexyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-hexyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-hexyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hexenoate: A precursor in the synthesis of ethyl 3-hexyloxirane-2-carboxylate.
Ethyl 3-hexyl-2-oxiraneacetate: A structurally similar compound with a different ester group.
Hexyl 2-oxirane-3-carboxylate: Another epoxide derivative with a similar structure.
Properties
CAS No. |
94022-08-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 3-hexyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10(14-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
QJEOLQOGDDAAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
